Cas no 1261450-54-7 (3,4'-Dibromo-3'-(difluoromethyl)propiophenone)

3,4'-Dibromo-3'-(difluoromethyl)propiophenone 化学的及び物理的性質
名前と識別子
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- 3,4'-Dibromo-3'-(difluoromethyl)propiophenone
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- インチ: 1S/C10H8Br2F2O/c11-4-3-9(15)6-1-2-8(12)7(5-6)10(13)14/h1-2,5,10H,3-4H2
- InChIKey: FROXJJXJHARTBY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C(CCBr)=O)=CC=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 17.1
3,4'-Dibromo-3'-(difluoromethyl)propiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013004704-500mg |
3,4'-Dibromo-3'-(difluoromethyl)propiophenone |
1261450-54-7 | 97% | 500mg |
$855.75 | 2023-09-03 | |
Alichem | A013004704-1g |
3,4'-Dibromo-3'-(difluoromethyl)propiophenone |
1261450-54-7 | 97% | 1g |
$1490.00 | 2023-09-03 | |
Alichem | A013004704-250mg |
3,4'-Dibromo-3'-(difluoromethyl)propiophenone |
1261450-54-7 | 97% | 250mg |
$499.20 | 2023-09-03 |
3,4'-Dibromo-3'-(difluoromethyl)propiophenone 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
3,4'-Dibromo-3'-(difluoromethyl)propiophenoneに関する追加情報
Professional Introduction to 3,4'-Dibromo-3'-(difluoromethyl)propiophenone (CAS No. 1261450-54-7)
3,4'-Dibromo-3'-(difluoromethyl)propiophenone, identified by the Chemical Abstracts Service Number (CAS No.) 1261450-54-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its brominated and difluoromethyl-substituted phenolic structure, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules and advanced functional materials.
The molecular framework of 3,4'-Dibromo-3'-(difluoromethyl)propiophenone consists of a propiophenone core substituted with two bromine atoms at the 3 and 4' positions, respectively, and a difluoromethyl group at the 3' position. This specific substitution pattern imparts distinct reactivity and electronic characteristics, making it a versatile building block for further chemical modifications. The presence of multiple halogen atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their enhanced binding affinity and metabolic stability. 3,4'-Dibromo-3'-(difluoromethyl)propiophenone has been explored as a key intermediate in the development of novel therapeutic agents. Its structural features are particularly relevant in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. For instance, studies have demonstrated its role in generating scaffolds that mimic natural product structures, which are known for their potent biological activities.
One of the most compelling aspects of 3,4'-Dibromo-3'-(difluoromethyl)propiophenone is its potential in material science applications. The halogen substituents contribute to its electron-withdrawing nature, which can be leveraged in designing organic semiconductors and light-emitting diodes (OLEDs). Recent research has highlighted its use in synthesizing small-molecule organic photovoltaic materials, where its electron-deficient backbone facilitates efficient charge transport. Additionally, the compound's ability to undergo selective functionalization makes it an attractive candidate for polymer modification and the development of advanced coatings.
The synthesis of 3,4'-Dibromo-3'-(difluoromethyl)propiophenone typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include bromination reactions followed by protection-deprotection strategies to introduce the difluoromethyl group at the desired position. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations, have been optimized to improve yield and purity. These synthetic routes underscore the compound's importance as a synthetic intermediate in both academic research and industrial applications.
The pharmacological potential of 3,4'-Dibromo-3'-(difluoromethyl)propiophenone has been investigated through various computational and experimental studies. Virtual screening approaches have identified derivatives of this compound as promising candidates for targeting specific disease pathways. For example, modifications at the bromine and difluoromethyl positions have been shown to modulate receptor binding affinity and pharmacokinetic properties. Preclinical studies have begun to explore its efficacy in models of inflammation and neurodegeneration, suggesting a broad therapeutic spectrum.
From a regulatory perspective, 3,4'-Dibromo-3'-(difluoromethyl)propiophenone (CAS No. 1261450-54-7) is subject to standard chemical safety protocols due to its reactive nature. Handling procedures emphasize proper ventilation and personal protective equipment (PPE) to ensure safe laboratory practices. While not classified as a hazardous substance under current regulations, its reactivity necessitates careful storage conditions to prevent unintended reactions or degradation.
The growing demand for specialized intermediates like 3,4'-Dibromo-3'-(difluoromethyl)propiophenone reflects broader trends in drug discovery and materials science. The increasing complexity of molecular architectures requires innovative building blocks that offer flexibility in structural design. As research continues to uncover new applications for this compound, its significance is expected to grow further. Collaborative efforts between chemists, biologists, and engineers will be crucial in harnessing its full potential across multiple disciplines.
In conclusion,3,4'-Dibromo-3'-(difluoromethyl)propiophenone stands out as a multifaceted compound with substantial implications for pharmaceutical development and advanced materials engineering. Its unique structural features enable diverse applications ranging from drug synthesis to optoelectronic materials. As synthetic methodologies advance and new biological targets are explored,CAS No. 1261450-54-7 will continue to play a pivotal role in scientific innovation.
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